3-Fluoro-4-pentanoylphenylboronic acid
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Overview
Description
3-Fluoro-4-pentanoylphenylboronic acid is an organoboron compound with the molecular formula C11H14BFO3 and a molecular weight of 224.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pentanoyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-pentanoylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis methods that optimize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-pentanoylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Boronic esters, boronic anhydrides
Reduction: Alcohols
Substitution: Substituted phenylboronic acids
Scientific Research Applications
3-Fluoro-4-pentanoylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-pentanoylphenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro and pentanoyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
3-Fluoro-4-pentanoylphenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the fluoro and pentanoyl substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Contains a fluoro group but lacks the pentanoyl group, affecting its reactivity.
4-Pentanoylphenylboronic acid: Contains a pentanoyl group but lacks the fluoro group, influencing its chemical properties.
The presence of both the fluoro and pentanoyl groups in this compound makes it unique and enhances its utility in various applications .
Properties
IUPAC Name |
(3-fluoro-4-pentanoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCMGHYSSGLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CCCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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